2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride Ilaprazole Impurity HCl is pyridine derivative used in the preparation of anti-ulcerative agents and other pharmaceutical compounds.
Brand Name: Vulcanchem
CAS No.: 86604-74-2
VCID: VC0194852
InChI: InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H
SMILES: CC1=C(C=CN=C1CCl)OC.Cl
Molecular Formula: C8H11Cl2NO
Molecular Weight: 208.09

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride

CAS No.: 86604-74-2

Cat. No.: VC0194852

Molecular Formula: C8H11Cl2NO

Molecular Weight: 208.09

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride - 86604-74-2

Specification

CAS No. 86604-74-2
Molecular Formula C8H11Cl2NO
Molecular Weight 208.09
IUPAC Name 2-(chloromethyl)-4-methoxy-3-methylpyridine;hydrochloride
Standard InChI InChI=1S/C8H10ClNO.ClH/c1-6-7(5-9)10-4-3-8(6)11-2;/h3-4H,5H2,1-2H3;1H
SMILES CC1=C(C=CN=C1CCl)OC.Cl
Appearance White Solid
Melting Point 145-149°C

Introduction

Chemical Properties

Structure and Nomenclature

PropertyValue
IUPAC Name2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride
Molecular FormulaC₈H₁₀ClNO·HCl
Molecular Weight220.09 g/mol
AppearanceLikely a white to off-white crystalline solid
State at Room TemperatureSolid

The structural features of this compound can be compared to similar pyridine derivatives found in chemical databases. The basic structure consists of a pyridine ring with the nitrogen at position 1, a chloromethyl group (-CH₂Cl) at position 2, a methyl group (-CH₃) at position 3, and a methoxy group (-OCH₃) at position 4 .

Physical and Chemical Properties

The physical and chemical properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride can be estimated based on comparable pyridine derivatives with similar substitution patterns:

Table 2: Physical and Chemical Properties

PropertyExpected ValueBasis for Estimation
Melting Point150-200°CBased on similar pyridine hydrochloride salts
SolubilitySoluble in water, alcohols; less soluble in non-polar solventsTypical for pyridine hydrochloride salts
StabilityStable under standard conditions; potentially hygroscopicCommon characteristic of hydrochloride salts
pH (aqueous solution)AcidicDue to hydrochloride salt formation
UV AbsorptionMaximum around 260-280 nmTypical for substituted pyridines

The chloromethyl group at position 2 is particularly important for the compound's reactivity profile, as it provides an electrophilic site for nucleophilic substitution reactions . The methoxy group at position 4 affects the electron distribution in the aromatic ring, potentially influencing reactivity patterns in both nucleophilic and electrophilic reactions.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride likely follows pathways similar to those employed for related chloromethylpyridine derivatives. Based on documented synthetic routes for analogous compounds, several approaches can be proposed.

One potential synthetic pathway could involve the following key steps:

  • Preparation of a suitably substituted pyridine precursor with methyl and methoxy groups

  • Introduction of the hydroxymethyl group at position 2

  • Conversion of the hydroxymethyl to chloromethyl group

  • Formation of the hydrochloride salt

Detailed Synthetic Route

A detailed synthetic pathway can be adapted from the preparation method described for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride , with modifications to account for the different substitution pattern:

Step 1: Preparation of 4-methoxy-3-methylpyridine
Starting with a suitable precursor such as 3-methyl-4-pyridone, the methoxy group can be introduced using methylation reagents like dimethyl sulfate in the presence of a base.

Step 2: Oxidation to form N-oxide
The pyridine derivative is oxidized using hydrogen peroxide in glacial acetic acid to form the corresponding N-oxide .

Step 3: Hydroxymethylation
The N-oxide undergoes hydroxymethylation at position 2, typically using acetic anhydride at elevated temperatures (120-140°C), followed by hydrolysis with sodium hydroxide solution .

Step 4: Chlorination
The hydroxymethyl group is converted to a chloromethyl group using thionyl chloride in dichloromethane under controlled temperature conditions (0-3°C) .

Step 5: Formation of the hydrochloride salt
The free base is treated with hydrogen chloride in an appropriate solvent to form the hydrochloride salt.

Table 3: Synthetic Route Reagents and Conditions

StepReagentsConditionsExpected Yield
MethoxylationDimethyl sulfate, NaOH2-4°C, 3-6h70-85%
N-oxide formationH₂O₂, Glacial acetic acid50-80°C, 3-6h65-80%
HydroxymethylationAcetic anhydride, NaOH140°C (reflux), then 90°C50-60%
ChlorinationThionyl chloride, Dichloromethane0-3°C, then room temperature75-85%
Salt formationHCl, EthanolRoom temperature>95%

This synthetic route offers several advantages, including relatively mild conditions, commercially available reagents, and moderate to good yields at each step .

Analytical Characterization

Spectroscopic Analysis

The structural confirmation and purity assessment of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride would typically involve various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would likely show the following characteristic signals:

  • Aromatic protons: Two signals for H-5 and H-6 in the range δ 7.0-8.5 ppm

  • Methoxy protons: Singlet around δ 3.8-4.0 ppm (3H)

  • Methyl protons: Singlet around δ 2.2-2.4 ppm (3H)

  • Chloromethyl protons: Singlet around δ 4.6-4.9 ppm (2H)

¹³C NMR would show signals for each carbon atom in the molecule, including:

  • Pyridine ring carbons (δ 120-160 ppm)

  • Methoxy carbon (δ 55-60 ppm)

  • Methyl carbon (δ 15-20 ppm)

  • Chloromethyl carbon (δ 40-45 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • C-H stretching (2800-3100 cm⁻¹)

  • C=N and C=C stretching of the pyridine ring (1400-1600 cm⁻¹)

  • C-O stretching of the methoxy group (1000-1300 cm⁻¹)

  • C-Cl stretching (700-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation pattern analysis. For the free base (C₈H₁₀ClNO), the molecular ion peak would be expected at m/z 183, with characteristic fragmentation patterns including loss of the chloromethyl group (m/z 148) and the methoxy group (m/z 152).

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed to assess purity and to separate the compound from potential impurities or related substances.

Table 4: Typical HPLC Conditions for Analysis

ParameterCondition
ColumnC18 reverse phase, 250 × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile/water with 0.1% formic acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeEstimated 5-8 minutes
Sample PreparationDissolution in methanol or acetonitrile/water mixture

Biochemical and Pharmacological Properties

Structure-Activity Relationships

The specific substitution pattern in 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride may contribute to unique structure-activity relationships:

Table 5: Functional Groups and Their Potential Biological Significance

Functional GroupPositionPotential Biological Significance
Chloromethyl2Reactive center for covalent binding; alkylating properties
Methyl3Influences lipophilicity; affects steric interactions
Methoxy4Hydrogen bond acceptor; influences electronic distribution
Pyridinium1Charged center (as HCl salt); affects solubility and distribution

Industrial Applications

Synthetic Applications

2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride has potential applications as a synthetic intermediate in various fields:

  • Pharmaceutical Industry:

    • Building block for active pharmaceutical ingredients

    • Precursor for compounds with antimicrobial, antiviral, or anticancer activities

    • Intermediate in the synthesis of compounds targeting specific receptors or enzymes

  • Agrochemical Industry:

    • Intermediate in the synthesis of crop protection agents

    • Precursor for plant growth regulators

  • Materials Science:

    • Precursor for specialty polymers

    • Component in the development of functional materials with specific properties

Scale-Up Considerations

For industrial-scale production, several factors require consideration:

Table 6: Industrial Scale-Up Considerations

AspectConsiderations
Process SafetyExothermic reactions during chlorination step; handling of reactive reagents
Environmental ImpactSolvent selection; waste management; green chemistry principles
Cost EfficiencyReagent selection; process optimization; yield improvement
Quality ControlEstablishment of specifications; analytical method validation
Regulatory ComplianceSafety data sheet preparation; transportation regulations

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